molecular formula C16H17NO4S B6411946 4-(2-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261936-10-0

4-(2-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6411946
CAS RN: 1261936-10-0
M. Wt: 319.4 g/mol
InChI Key: BQZHOIXTHTUOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid, commonly referred to as 4-DMSB, is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 247.35 g/mol and a melting point of 128-130 °C. 4-DMSB is soluble in water and alcohols and is insoluble in ether and chloroform. It is a versatile compound that has been used in a variety of research areas such as organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

4-DMSB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an analytical standard for the determination of other compounds, and as a starting material for the synthesis of other compounds. It has also been used in the study of the mechanism of action of various drugs, as well as in biochemical and physiological studies. Additionally, 4-DMSB has been used to study the effects of various compounds on the body, as well as to study the effects of various compounds on the environment.

Mechanism of Action

It is believed that 4-DMSB acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are hormones that are involved in inflammation and pain. By inhibiting COX-2, 4-DMSB is believed to reduce inflammation and pain. Additionally, 4-DMSB is believed to reduce the production of other inflammatory molecules such as leukotrienes and thromboxanes.
Biochemical and Physiological Effects
In biochemical studies, 4-DMSB has been found to inhibit the production of prostaglandins, leukotrienes, and thromboxanes. This inhibition of these molecules is believed to reduce inflammation and pain. Additionally, 4-DMSB has been found to reduce the production of nitric oxide, which is a molecule involved in the regulation of blood pressure. In physiological studies, 4-DMSB has been found to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

The use of 4-DMSB in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a relatively stable compound, which makes it well-suited for use in long-term experiments. The main limitation of 4-DMSB is that it is not soluble in water, which can limit its use in certain experiments.

Future Directions

The use of 4-DMSB in scientific research is expected to continue to grow in the future. It is expected to be used in a variety of studies, including those related to organic synthesis, biochemistry, pharmacology, and environmental studies. Additionally, it is expected to be used in the study of the mechanism of action of various drugs, as well as in the study of the effects of various compounds on the body and the environment. Finally, 4-DMSB is expected to be used in the development of new drugs and treatments.

Synthesis Methods

4-DMSB can be synthesized from 2-chloro-4-methylbenzoic acid and N,N-dimethylsulfamoyl chloride through a three-step reaction. In the first step, the 2-chloro-4-methylbenzoic acid is reacted with N,N-dimethylsulfamoyl chloride in a 1:1 molar ratio in the presence of a suitable solvent such as acetonitrile. This reaction produces 4-(2-chloro-N,N-dimethylsulfamoylphenyl)-3-methylbenzoic acid. In the second step, the acid is reacted with sodium hydroxide to produce 4-(2-N,N-dimethylsulfamoylphenyl)-3-methylbenzoic acid. In the final step, the acid is recrystallized from a suitable solvent to purify it.

properties

IUPAC Name

4-[2-(dimethylsulfamoyl)phenyl]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-10-12(16(18)19)8-9-13(11)14-6-4-5-7-15(14)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZHOIXTHTUOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148430
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid

CAS RN

1261936-10-0
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261936-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.